D-Campholic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

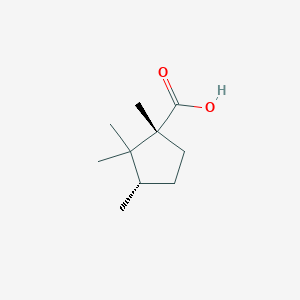

(1R,3S)-1,2,2,3-tetramethylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-7-5-6-10(4,8(11)12)9(7,2)3/h7H,5-6H2,1-4H3,(H,11,12)/t7-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDFOIACPOPEQLS-XVKPBYJWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1(C)C)(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@](C1(C)C)(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Discovery and Historical Synthesis of D-Campholic Acid

Abstract: Camphoric acid, a dicarboxylic acid derived from camphor (B46023), holds a significant place in the annals of organic chemistry. Its history is a compelling narrative of scientific advancement, from its initial isolation in the 19th century to a landmark total synthesis that was pivotal in validating the structural theory of organic compounds. This document provides an in-depth technical overview of the discovery, structural elucidation, and historical synthesis of camphoric acid, with a specific focus on D-(+)-camphoric acid. It details key experimental methodologies, presents quantitative data, and explores the stereochemical complexities that defined its scientific journey. This guide is intended for researchers, scientists, and professionals in drug development who can leverage the foundational principles established through the study of this molecule.

Early Discovery and Structural Elucidation

The scientific journey of camphoric acid began with its isolation from a natural product and progressed through decades of debate and structural investigation, culminating in a definitive understanding of its complex bicyclic nature.

Initial Isolation via Oxidation

The first documented isolation of camphoric acid was achieved in the early 19th century by the French pharmacist Nicolas-Louis Vauquelin.[1][2] He obtained the white crystalline substance through the oxidation of camphor, a readily available natural terpene.[1][2] This foundational work established the chemical link between camphor and camphoric acid, setting the stage for future structural studies. The method of oxidizing camphor, particularly with nitric acid, would remain the primary route for its preparation for over a century.[2][3]

The Dawn of Stereochemistry and Structural Proposals

A monumental step forward occurred in 1874 when Dutch chemist Jacobus Henricus van 't Hoff proposed a molecular structure for camphoric acid.[1][2] His work included suggestions regarding its optical properties, which was a critical insight that laid the groundwork for understanding its stereoisomerism.[2] The determination of camphor's intricate bicyclic structure was a significant challenge for chemists of the era. This challenge spurred extensive research, and the study of camphor derivatives became a focal point for developing theories of structural organic chemistry.[4]

Bredt's Rule: A Consequence of Camphor Chemistry

The intensive study of the rigid, bridged ring system of camphor and its derivatives led to a fundamental principle in organic chemistry. Julius Bredt, through his extensive synthetic attempts on camphor derivatives, observed that it was impossible to form a double bond at a bridgehead position within a small bicyclic system.[4][5] This observation, formalized in 1924 as Bredt's Rule, correctly hypothesized that the geometric strain and poor orbital overlap in such a structure would make it highly unstable.[5][6][7] This rule was a direct outcome of the structural puzzles presented by camphor chemistry.

Landmark Achievement: The Total Synthesis of Camphoric Acid

The definitive proof of camphoric acid's structure came not from degradation, but from its construction from simple, acyclic precursors.

Gustaf Komppa's Synthesis (1903)

In 1903, the Finnish chemist Gustaf Komppa reported the first complete total synthesis of camphoric acid.[1][3] This was a monumental achievement in organic chemistry, as it provided irrefutable proof of the bicyclic structure of both camphoric acid and, by extension, camphor itself.[1] At a time when many organic structures were still debated, this synthesis served as a powerful validation of structural theory.[1] Komppa's work was so significant that he began industrial production of camphor based on his synthetic route in Finland in 1907.[3]

Synthetic Pathway

Komppa's synthesis was a multi-step process that constructed the complex bicyclic framework from simple starting materials. The key steps were:

-

Claisen Condensation: The synthesis began with the Claisen condensation of diethyl oxalate (B1200264) and 3,3-dimethylpentanoic acid to yield diketocamphoric acid.[2][3]

-

Methylation: This intermediate was then methylated using methyl iodide.[3]

-

Reduction: A final, complex reduction procedure produced camphoric acid.[3]

Key Experimental Protocols

The two most historically significant methods for producing camphoric acid are the oxidation of camphor and the resolution of its racemic mixture.

Protocol 1: Oxidation of Camphor with Nitric Acid

The most common and industrially viable method for producing camphoric acid is the oxidation of camphor.[1] While various oxidizing agents can be used, nitric acid has long been the reagent of choice for large-scale production.[2][3] Early methods often resulted in low yields, but process improvements, such as the use of catalysts, made the route highly efficient.[1][8]

Detailed Methodology (Heisel, 1943):

-

Materials:

-

Racemic camphor: 305 g

-

Nitric acid (density = 1.35): 1700 cc

-

Mercury: 60 g

-

Iron: 10 g

-

-

Procedure:

-

Dissolve 60 g of mercury and 10 g of iron in 1700 cc of nitric acid.[8]

-

Introduce 305 g of racemic camphor into the solution.[8]

-

Heat the mixture with stirring for 24 hours at 75°C.[8]

-

Continue heating and stirring for an additional 36 hours at 80°C.[8]

-

After cooling, the precipitated camphoric acid is separated by centrifugation.[1][8]

-

The solid is washed with water.[8]

-

The washed camphoric acid is dried under reduced pressure. The reported yield for this specific protocol is 92%.[8]

-

References

- 1. benchchem.com [benchchem.com]

- 2. Camphoric acid - Wikipedia [en.wikipedia.org]

- 3. Camphor - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. purechemistry.org [purechemistry.org]

- 7. Bredt's rule - Wikipedia [en.wikipedia.org]

- 8. US2333718A - Process of preparing camphoric acid - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Synthesis of D-Campholic Acid from D-(+)-Camphor

Introduction

D-(+)-Camphor, a naturally abundant bicyclic monoterpene, serves as a valuable chiral starting material in organic synthesis. Its rigid stereochemistry makes it a cornerstone of the "chiral pool," providing a cost-effective route to a variety of enantiomerically pure compounds. Among its many derivatives, D-Campholic acid ((1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid) is a significant product, historically important in the structural elucidation of camphor (B46023) and currently utilized in the synthesis of chiral polymers, ligands for asymmetric catalysis, and as a subject of study in biological systems.[1][2] This technical guide provides an in-depth overview of the primary synthetic route to this compound from D-(+)-Camphor, complete with detailed experimental protocols, quantitative data, and workflow visualizations.

Primary Synthesis Route: Oxidation with Nitric Acid

The most common and industrially scalable method for preparing this compound is the direct oxidation of D-(+)-Camphor.[3] While various oxidizing agents can be employed, nitric acid, particularly in the presence of catalysts, has proven to be the most effective reagent for achieving high yields.[3][4] The reaction involves the oxidative cleavage of the six-membered ring in the camphor molecule. The use of mercury and iron salts as catalysts significantly enhances the reaction rate and overall yield.[5]

Experimental Workflow: Nitric Acid Oxidation

The general workflow for the synthesis of this compound via nitric acid oxidation involves the dissolution of catalysts, addition of the camphor starting material, controlled heating, and subsequent isolation and purification of the product.

Quantitative Data Summary

The following table summarizes the reactants, conditions, and yields for the synthesis of camphoric acid via nitric acid oxidation, based on optimized procedures.[3][5]

| Parameter | Value | Reference |

| Reactants | ||

| D-(+)-Camphor | 304 g | [5] |

| Nitric Acid (density=1.35) | 1700 cc | [3][5] |

| Mercury (catalyst) | 60 g | [3][5] |

| Iron (co-catalyst) | 10 g | [3][5] |

| Reaction Conditions | ||

| Temperature (Stage 1) | 75°C | [3][5] |

| Duration (Stage 1) | 24 hours | [3][5] |

| Temperature (Stage 2) | 80°C | [3][5] |

| Duration (Stage 2) | 36 hours | [3][5] |

| Yields | ||

| With Hg and Fe catalysts | 92% (theoretical) | [5] |

| With Hg catalyst only | 87-88% (theoretical) | [5] |

Detailed Experimental Protocol

This protocol is adapted from the highly efficient catalytic method described in U.S. Patent 2,333,718.[5]

-

Catalyst Solution Preparation: In a 5-liter flask equipped with a stirrer and reflux condensers, dissolve 60 g of mercury and 10 g of iron in 1700 cc of nitric acid (density = 1.35).

-

Reaction Initiation: Introduce 304 g of D-(+)-camphor into the catalyst-containing nitric acid solution.

-

Heating Stage 1: While stirring continuously, heat the mixture to 75°C and maintain this temperature for 24 hours.

-

Heating Stage 2: Increase the temperature to 80°C and continue heating with stirring for an additional 36 hours.

-

Product Isolation: After the heating period, allow the reaction mixture to cool to room temperature. The this compound will precipitate out of the solution as a white solid.

-

Purification: Separate the precipitated acid from the solution via centrifugation or suction filtration. Wash the collected solid thoroughly with water to remove residual nitric acid and catalysts. The product can be further purified by recrystallization if necessary.

-

Drying: Dry the final product under reduced pressure. The resulting this compound should be a pure white, crystalline solid with a melting point of 186-187°C.[5]

Alternative Synthetic Pathway: The Favorskii Rearrangement

An alternative, albeit more complex, approach to synthesizing cyclopentane (B165970) carboxylic acid derivatives from camphor involves the Favorskii rearrangement. This reaction typically constitutes a ring contraction of a cyclic α-halo ketone in the presence of a base to yield a carboxylic acid derivative.[6] Starting from D-(+)-camphor, this would first require regioselective halogenation at the C3 position to form an α-halo camphor derivative. Subsequent treatment with a base, such as sodium hydroxide, would initiate the rearrangement.

Logical Flow: Favorskii Rearrangement Route

This pathway is a multi-step process involving halogenation followed by the core rearrangement.

This method is generally less direct and lower-yielding for producing this compound itself compared to nitric acid oxidation. However, it is a powerful tool for creating structurally diverse cyclopentane derivatives from camphor, which can be valuable for synthesizing novel compounds in drug development.[7]

Biological Activity: Signaling Pathway in Osteoblasts

Recent research has demonstrated that camphoric acid possesses biological activity, notably the ability to stimulate the differentiation of osteoblasts (bone-forming cells).[8] This effect is believed to be mediated through the induction of specific glutamate (B1630785) receptor expression and the subsequent activation of key transcription factors.

Signaling Pathway Diagram

The proposed mechanism involves camphoric acid upregulating the mRNA expression of several glutamate signaling molecules, which in turn activates downstream transcription factors that promote the expression of genes related to osteoblast differentiation.[8]

This biological activity suggests potential therapeutic applications for camphoric acid and its derivatives in bone regeneration and related fields, making it a molecule of interest for drug development professionals. The data indicates that camphoric acid significantly induced the expression of NMDAR1, GluR3/4, and mGluR8, as well as the activation of NF-kappaB and AP-1, leading to the stimulation of osteoblast differentiation.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. Camphoric acid - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. dspace.nuph.edu.ua [dspace.nuph.edu.ua]

- 5. US2333718A - Process of preparing camphoric acid - Google Patents [patents.google.com]

- 6. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Camphoric acid stimulates osteoblast differentiation and induces glutamate receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to D-Campholic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Campholic acid (CAS Number: 31147-56-5), detailing its chemical and physical properties, spectroscopic data, synthesis, and biological activity. This document is intended to serve as a core resource for professionals in research and development.

Chemical Identity and Properties

This compound, a derivative of camphor, is a chiral carboxylic acid. Its rigid, tetramethylated cyclopentane (B165970) structure makes it a subject of interest in stereochemistry and as a chiral building block in synthesis.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| CAS Number | 31147-56-5 | [][2][3][4][5][6] |

| IUPAC Name | (1R,3R)-1,2,2,3-tetramethylcyclopentane-1-carboxylic acid | [] |

| Molecular Formula | C₁₀H₁₈O₂ | [][2][3][4][5][6] |

| Molecular Weight | 170.25 g/mol | [][2][3][4][5][6] |

| InChI Key | JDFOIACPOPEQLS-XVKPBYJWSA-N | [] |

| Synonyms | D-trans-1,2,2,3-Tetramethylcyclopentanecarboxylic acid, [1R,(+)]-1,2,2,3α-Tetramethylcyclopentane-1β-carboxylic acid | [] |

Table 2: Physical and Chemical Properties of this compound

Note: Experimental data for this compound is limited; some data is calculated or refers to the closely related D-(+)-camphoric acid.

| Property | Value | Unit | Source/Type |

| Boiling Point | 248.4 | °C | BOC Sciences (Predicted)[] |

| 580.67 | K | Cheméo (Joback Calculated)[7] | |

| Melting Point | 363.43 | K | Cheméo (Joback Calculated)[7] |

| Density | 0.957 | g/cm³ | BOC Sciences (Predicted)[] |

| Water Solubility (log₁₀WS) | -2.28 | mol/L | Cheméo (Crippen Calculated)[7] |

| Octanol/Water Partition Coefficient (logPoct/wat) | 2.533 | Cheméo (Crippen Calculated)[7] | |

| Appearance | White to off-white crystalline solid | Benchchem[8] | |

| Solubility | Soluble in ethanol (B145695) and ether; limited in water | Benchchem[8] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data for this compound and Related Isomers

| Spectrum Type | Data Highlights | Source |

| Infrared (IR) Spectrum | Available from the NIST/EPA Gas-Phase Infrared Database. | NIST WebBook[2] |

| Mass Spectrum (EI) | Available from the NIST Mass Spectrometry Data Center. | NIST WebBook[6] |

| ¹H NMR (400 MHz, DMSO-d₆) of D-(+)-Camphoric acid | δ (ppm): 12.1 (s, 2H, COOH), 2.74 (m, 1H), 2.37 (m, 1H), 1.98 (m, 1H), 1.72 (m, 1H), 1.37 (s, 3H), 1.20 (s, 3H), 1.14 (s, 3H), 0.77 (s, 3H). Note: Data for CAS 124-83-4 | ChemicalBook[9] |

| ¹³C NMR of DL-Camphoric acid | Data available. Note: Data for racemic mixture | PubChem[10] |

Experimental Protocols

Synthesis of D-Camphoric Acid via Oxidation of D-Camphor

A common method for the preparation of camphoric acids is the oxidation of camphor.[11] The following protocol is adapted from an industrial process for the synthesis of camphoric acid, which achieves high yields through the use of catalysts.[12] To synthesize D-Camphoric acid, D-camphor would be used as the starting material.

Materials:

-

D-camphor

-

Nitric acid (density = 1.35)

-

Mercury

-

Iron

-

Distilled water

-

3 L, three-necked, round-bottomed flask

-

Stirrer

-

Heating mantle

-

Centrifuge

-

Washing vessel

Procedure:

-

In the 3 L flask, carefully prepare a solution by dissolving 60 g of mercury and 10 g of iron in 1700 cc of nitric acid (density = 1.35).[12]

-

Slowly introduce 305 g of D-camphor into the solution while stirring.[12]

-

Heat the mixture with continuous stirring for 24 hours at 75°C.[12]

-

Increase the temperature to 80°C and continue heating and stirring for an additional 36 hours.[12]

-

After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of D-Camphoric acid will form.

-

Separate the precipitated acid from the solution via centrifugation.[12]

-

Wash the solid product thoroughly with distilled water to remove any residual acid and catalysts.

-

The dissolved product in the washing water can be recovered by evaporation under reduced pressure.

-

Dry the final product under a vacuum. The expected product is a pure white, crystalline solid.

Protocol for Osteoblast Differentiation Assay

This protocol is based on findings that camphoric acid stimulates the differentiation of osteoblastic cells.[13]

Materials:

-

Mouse osteoblastic MC3T3-E1 subclone 4 cells

-

Alpha-Minimum Essential Medium (α-MEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

D-Camphoric acid stock solution (dissolved in DMSO)

-

Osteogenic differentiation medium: α-MEM supplemented with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate.

-

Alkaline Phosphatase (ALP) staining kit

-

Alizarin Red S staining solution

Procedure:

-

Cell Culture: Culture MC3T3-E1 cells in α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Seeding: Seed the cells into multi-well plates at a density of 1 x 10⁴ cells/cm². Allow them to adhere for 24 hours.

-

Treatment: After 24 hours, replace the culture medium with osteogenic differentiation medium containing various concentrations of D-Camphoric acid (e.g., 1, 10, 100 µM). A vehicle control (DMSO) should be included.

-

Differentiation: Culture the cells for 7-21 days, replacing the medium with freshly prepared treatment medium every 2-3 days.

-

Alkaline Phosphatase (ALP) Staining (Day 7-10):

-

Wash the cells with Phosphate-Buffered Saline (PBS).

-

Fix the cells with 4% paraformaldehyde for 10 minutes.

-

Wash again with PBS.

-

Stain for ALP activity according to the manufacturer's instructions. Increased blue/purple staining indicates enhanced early osteoblast differentiation.

-

-

Alizarin Red S Staining (Day 14-21):

-

Wash the cells with PBS and fix as described above.

-

Gently rinse with distilled water.

-

Stain with 2% Alizarin Red S solution (pH 4.2) for 20-30 minutes at room temperature.

-

Wash thoroughly with distilled water to remove excess stain.

-

Red-orange nodules indicate calcium deposition, a marker of late-stage osteoblast differentiation and matrix mineralization.

-

-

Analysis: Quantify the staining by imaging and subsequent analysis or by extracting the stain for spectrophotometric measurement.

Biological Activity and Signaling Pathways

Research has demonstrated that camphoric acid can significantly stimulate the differentiation of mouse osteoblastic cells.[13] The mechanism of action involves the induction of glutamate (B1630785) signaling molecules and the activation of key transcription factors.

The stimulatory effect of camphoric acid on osteoblast differentiation is linked to its ability to induce the mRNA expression of specific glutamate receptors, namely NMDAR1, GluR3/4, and mGluR8.[12][13] This upregulation of glutamate signaling components leads to the subsequent activation of the transcription factors NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator Protein-1).[12][13] These transcription factors are known to play crucial roles in regulating the expression of genes involved in cell differentiation and proliferation.

Safety and Handling

Note: The following information is based on safety data sheets for D-(+)-camphoric acid and DL-camphoric acid and should be used as a guide. Users should always consult the specific SDS for the material they are handling.

-

General Handling: Handle in a well-ventilated place.[14] Wear suitable protective clothing, gloves, and eye/face protection.[14][15] Avoid formation of dust and aerosols.[14][15] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14] Keep away from incompatible materials such as strong oxidizing agents.

-

Personal Protective Equipment (PPE):

-

First Aid Measures:

-

Inhalation: Move the person into fresh air.[15]

-

Skin Contact: Wash off with soap and plenty of water.[15]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[15]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[15] In all cases of exposure, seek medical attention.[15]

-

References

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound | CAS: 31147-56-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound (CAS 31147-56-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. This compound | 448188-10-1 | Benchchem [benchchem.com]

- 9. D-(+)-Camphoric acid(124-83-4) 1H NMR spectrum [chemicalbook.com]

- 10. Camphoric Acid | C10H16O4 | CID 101807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Camphoric acid - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. Camphoric acid stimulates osteoblast differentiation and induces glutamate receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. echemi.com [echemi.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to D-Campholic Acid: Molecular Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Campholic acid, a monocarboxylic acid derived from the camphor (B46023) family, is a chiral molecule with a defined stereochemistry. It is crucial to distinguish this compound from the more commonly referenced D-(+)-Camphoric acid, as they are distinct chemical entities with different molecular formulas and structures. This guide provides a detailed overview of the molecular structure, stereochemistry, and available physicochemical properties of this compound, while also clarifying the common points of confusion with its dicarboxylic acid analog, camphoric acid.

Molecular Structure and Identification

This compound is systematically named (1R,3R)-1,2,2,3-tetramethylcyclopentane-1-carboxylic acid . Its structure consists of a five-membered cyclopentane (B165970) ring with four methyl groups and one carboxylic acid group. The stereochemistry is defined by the "R" configuration at the chiral centers C1 and C3.

A frequent source of confusion is the misidentification of this compound with D-(+)-Camphoric acid. The key distinctions are outlined below:

| Feature | This compound | D-(+)-Camphoric Acid |

| Molecular Formula | C10H18O2 | C10H16O4 |

| Functional Group | One carboxylic acid | Two carboxylic acids |

| Systematic Name | (1R,3R)-1,2,2,3-tetramethylcyclopentane-1-carboxylic acid | (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid |

| CAS Number | 31147-56-5[1][2] | 124-83-4 |

The structural difference is visualized in the diagram below.

Stereochemistry

The stereochemistry of this compound is defined by the absolute configuration at its two chiral centers, C1 and C3, both of which are designated as 'R' according to the Cahn-Ingold-Prelog priority rules. This specific spatial arrangement of the substituents on the cyclopentane ring is crucial for its chemical and biological properties. The InChI string for this compound is InChI=1S/C10H18O2/c1-7-5-6-10(4,8(11)12)9(7,2)3/h7H,5-6H2,1-4H3,(H,11,12)/t7-,10-/m0/s1.

Physicochemical Properties

The following table summarizes the available physicochemical data for this compound. It is important to note that much of the readily available data is calculated rather than experimentally determined.

| Property | Value | Unit | Source |

| Molecular Formula | C10H18O2 | - | [1][2] |

| Molecular Weight | 170.25 | g/mol | [] |

| CAS Number | 31147-56-5 | - | [1][2] |

| Boiling Point | 248.4 | °C at 760 mmHg | [][4] |

| Density | 0.957 | g/cm³ | [][4] |

| Flash Point | 120.5 | °C | [4] |

| Refractive Index | 1.45 | - | [4] |

| LogP (Octanol/Water Partition Coefficient) | 2.533 | - | [5] |

| Water Solubility (log10WS) | -2.28 | mol/L | [5] |

| Topological Polar Surface Area | 37.3 | Ų | [4] |

Experimental Protocols

A comprehensive search of available scientific literature and chemical databases did not yield detailed, reproducible experimental protocols specifically for the synthesis or analysis of this compound ((1R,3R)-1,2,2,3-tetramethylcyclopentane-1-carboxylic acid). The commonly cited methods for the synthesis of related compounds, such as the oxidation of camphor with nitric acid, produce camphoric acid (a dicarboxylic acid) and not this compound.

Researchers requiring this compound may need to develop a synthetic route, potentially starting from a precursor with the desired stereochemistry or employing stereoselective synthetic methods.

Signaling Pathways and Biological Activity

There is a notable lack of specific information regarding the biological activity and associated signaling pathways for this compound. Studies investigating the biological effects of camphor derivatives have often focused on camphoric acid. For instance, camphoric acid has been reported to stimulate osteoblast differentiation through the induction of glutamate (B1630785) receptor expression and the subsequent activation of NF-κB and AP-1 transcription factors. However, it is critical to reiterate that this activity is attributed to camphoric acid and should not be extrapolated to this compound without specific experimental validation.

Due to the absence of data on signaling pathways for this compound, no corresponding diagrams can be provided.

Conclusion

This compound is a distinct chiral molecule whose identity is often obscured by confusion with D-(+)-camphoric acid. This guide has sought to clarify its specific molecular structure, stereochemistry, and provide the most accurate available physicochemical data. The significant gaps in the scientific literature regarding its synthesis, experimental characterization, and biological activity highlight a need for further research into this particular camphor derivative. For professionals in drug development and chemical research, it is imperative to rely on the specific identifiers (CAS number 31147-56-5 and IUPAC name (1R,3R)-1,2,2,3-tetramethylcyclopentane-1-carboxylic acid) to ensure the correct molecule is being considered and to avoid the misattribution of properties from its more studied dicarboxylic acid analog.

References

A Technical Guide to the Spectroscopic Analysis of D-Campholic Acid

This guide provides a comprehensive overview of the key spectroscopic data for D-Campholic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the characteristic spectral features of this compound and outlines the general experimental protocols for acquiring such data.

Molecular Structure

This compound, a monoterpene dicarboxylic acid, possesses the molecular formula C10H18O2 and a molecular weight of approximately 170.25 g/mol .[1][2][3][4] Its structure is characterized by a cyclopentane (B165970) ring with a carboxylic acid group and three methyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of a related compound, D-(+)-Camphoric acid (a dicarboxylic acid), in DMSO-d6 shows characteristic signals for the methyl and methine protons. While specific peak assignments for this compound were not found, data for the structurally similar DL-Camphoric acid is presented below. The acidic proton of the carboxyl group typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm.[5]

Table 1: ¹H NMR Data for DL-Camphoric Acid

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 12.0 (approx.) | br s | 1H | -COOH |

| 2.737 | m | 1H | CH |

| 2.370 | m | 1H | CH |

| 1.982 | m | 2H | CH₂ |

| 1.720 | m | 2H | CH₂ |

| 1.203 | s | 3H | CH₃ |

| 1.137 | s | 3H | CH₃ |

| 0.770 | s | 3H | CH₃ |

-

Data for DL-Camphoric acid in DMSO-d6 at 400 MHz.[6] The chemical shift of the carboxylic acid proton is highly dependent on concentration and solvent.[7]

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | Chemical Shift Range (ppm) |

| -COOH | 165 - 185 |

| C (quaternary) | 40 - 60 |

| CH | 30 - 50 |

| CH₂ | 20 - 40 |

| CH₃ | 10 - 30 |

-

These are general ranges and can vary based on the specific molecular environment and solvent.[8]

A general procedure for obtaining NMR spectra of a small organic molecule like this compound is as follows:

-

Sample Preparation: A few milligrams of the analyte are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).[9] Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (0 ppm).[5]

-

Instrument Setup: The sample is placed in an NMR tube and inserted into the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: For ¹H NMR, a standard pulse-acquire sequence is typically used. For ¹³C NMR, proton-decoupled spectra are commonly acquired to simplify the spectrum to single lines for each unique carbon.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Phasing and baseline correction are then applied.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to the carboxylic acid group.

Table 3: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid) |

| 1690-1760 | Strong | C=O stretch (carboxylic acid) |

| 1210-1320 | Medium | C-O stretch |

| 910-950 | Medium, Broad | O-H bend (out-of-plane) |

-

The broadness of the O-H stretching band is due to hydrogen bonding between carboxylic acid molecules.[7][10][11] The NIST WebBook provides a gas-phase IR spectrum for this compound.[2]

-

Sample Preparation: For a solid sample like this compound, a common method is to prepare a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. Alternatively, the spectrum can be obtained from a solution or as a thin film.

-

Background Spectrum: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded.

-

Sample Spectrum: The sample is placed in the IR beam, and the spectrum is recorded. The instrument measures the frequencies at which the sample absorbs infrared radiation.

-

Data Analysis: The background spectrum is subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 170 | ~20% | [M]⁺ (Molecular Ion) |

| 155 | ~30% | [M - CH₃]⁺ |

| 127 | ~40% | [M - COOH]⁺ |

| 109 | ~100% | Further fragmentation |

| 81 | ~95% | Further fragmentation |

| 69 | ~70% | Further fragmentation |

-

Data obtained from Electron Ionization (EI) Mass Spectrometry from the NIST WebBook.[1] The molecular ion peak is observed at m/z 170, corresponding to the molecular weight of this compound.

-

Sample Introduction: The sample is introduced into the mass spectrometer. For a volatile compound, this can be done via direct infusion or through a gas chromatograph (GC-MS). For less volatile compounds, liquid chromatography (LC-MS) with an appropriate ionization source is used.

-

Ionization: The sample molecules are ionized. Electron Ionization (EI) is a common hard ionization technique that causes fragmentation.[12] Soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to observe the molecular ion with less fragmentation.[12][13]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[14]

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. NMR Spectroscopy [www2.chemistry.msu.edu]

- 6. DL-CAMPHORIC ACID(560-05-4) 1H NMR spectrum [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. compoundchem.com [compoundchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. echemi.com [echemi.com]

- 12. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. zefsci.com [zefsci.com]

The Enigmatic Dicarboxylic Acid: A Technical Guide to the Natural Occurrence and Biosynthesis of Camphoric Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camphoric acid, a dicarboxylic acid derivative of camphor (B46023), exists as a family of stereoisomers with significant potential in chemical synthesis and drug development. While its chemical synthesis is well-established, its natural occurrence and the intricate biosynthetic pathways orchestrated by living organisms are less widely understood. This technical guide provides an in-depth exploration of the natural sources of camphoric acid isomers and the enzymatic processes responsible for their formation. The information presented herein is intended to serve as a valuable resource for researchers investigating novel bioactive compounds and developing innovative therapeutic agents.

Natural Occurrence of Camphoric Acid Isomers

While camphor is famously abundant in the camphor laurel (Cinnamomum camphora) and other plants, the direct isolation of significant quantities of camphoric acid from flora is not widely reported. However, evidence suggests its presence in trace amounts in certain plant species and as a metabolic byproduct in microbial systems.

Occurrence in Plants

Occurrence in Microorganisms

The most well-documented natural sources of camphoric acid derivatives are microorganisms capable of metabolizing camphor. Several bacterial strains, notably from the genera Rhodococcus and Pseudomonas, utilize camphor as a carbon source, breaking it down through oxidative pathways that yield camphoric acid-related structures.

Table 1: Documented Microbial Sources of Camphoric Acid Intermediates

| Microorganism | Precursor | Key Intermediates Related to Camphoric Acid |

| Rhodococcus sp. NCIMB 9784 | (+)-Camphor | Isohydroxy camphoric acid, Isoketo camphoric acid |

| Pseudomonas putida ATCC 17453 | (+)-Camphor | Intermediates leading to dicarboxylic acids |

Biosynthesis of Camphoric Acid Isomers

The biosynthesis of camphoric acid in microorganisms is not a direct, single-step oxidation of camphor but rather a multi-enzymatic cascade. The key enzymes involved are monooxygenases, which introduce oxygen atoms into the camphor molecule, leading to ring cleavage and the formation of dicarboxylic acids.

Biosynthetic Pathway in Rhodococcus sp.

In Rhodococcus sp., the degradation of (+)-camphor proceeds through a series of enzymatic steps, including hydroxylation and oxidation, ultimately leading to intermediates structurally related to camphoric acid.

This pathway illustrates the enzymatic conversion of camphor to camphoric acid-related intermediates.[1] The initial hydroxylation is catalyzed by a cytochrome P450 monooxygenase, followed by dehydrogenation. A key step is the ring cleavage of 6-oxocamphor by a hydrolase. Subsequent Baeyer-Villiger oxidation and esterase activity lead to the formation of isohydroxy camphoric acid, which is then further oxidized.

Biosynthetic Pathway in Pseudomonas putida

Pseudomonas putida employs a different strategy for camphor degradation, also involving monooxygenases that ultimately lead to the formation of dicarboxylic acid intermediates. The pathway involves initial hydroxylation at the 5-position, followed by oxidation and ring cleavage.

In P. putida, the well-characterized cytochrome P450cam initiates the degradation by hydroxylating camphor.[2][3] A subsequent Baeyer-Villiger monooxygenase, 2,5-diketocamphane 1,2-monooxygenase, is responsible for the oxidative ring cleavage of the diketone intermediate, leading to a lactone that is then hydrolyzed to form dicarboxylic acid products.[2]

Experimental Protocols

The isolation and analysis of camphoric acid isomers from natural sources require specific and sensitive methodologies due to their likely low concentrations in complex biological matrices.

Protocol for Extraction and Quantification of Camphoric Acid from Microbial Culture

This protocol outlines a general procedure for the analysis of camphoric acid from a bacterial culture grown on camphor as the sole carbon source.

Workflow Diagram:

Methodology:

-

Sample Preparation:

-

Grow the microbial strain (e.g., Rhodococcus sp.) in a minimal salt medium with (+)-camphor as the sole carbon source.

-

After a suitable incubation period, centrifuge the culture to pellet the cells.

-

Collect the supernatant, which will contain the secreted metabolites.

-

-

Solid-Phase Extraction (SPE):

-

Condition a weak anion exchange (WAX) SPE cartridge with methanol (B129727) followed by deionized water.

-

Adjust the pH of the culture supernatant to ~7.5 to ensure the carboxylic acid groups of camphoric acid are deprotonated.

-

Load the supernatant onto the SPE cartridge. The negatively charged camphoric acid will bind to the positively charged sorbent.

-

Wash the cartridge with a non-polar solvent (e.g., hexane) to remove non-polar impurities, followed by a mildly acidic wash to remove other polar impurities.

-

Elute the camphoric acid from the cartridge using a small volume of an acidic organic solvent (e.g., 2% formic acid in methanol).

-

-

Derivatization for GC-MS Analysis:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

To the dried residue, add a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

-

Heat the mixture at 60-70°C for 30-60 minutes to convert the carboxylic acid groups to their volatile trimethylsilyl (B98337) (TMS) esters.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Inject an aliquot of the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

-

Use a temperature program that allows for the separation of the camphoric acid isomer derivatives.

-

The mass spectrometer should be operated in full scan mode to identify the characteristic fragmentation pattern of the TMS-derivatized camphoric acid and in selected ion monitoring (SIM) mode for accurate quantification.

-

-

Quantification:

-

Prepare a calibration curve using authentic standards of the camphoric acid isomers of interest, subjected to the same derivatization procedure.

-

Use an internal standard (e.g., a deuterated analog of camphoric acid or a structurally similar dicarboxylic acid) added to the sample before extraction to correct for variations in extraction efficiency and derivatization yield.

-

Conclusion

The natural occurrence of camphoric acid isomers, though not as widespread as their precursor camphor, is evident in both the plant and microbial kingdoms. The biosynthetic pathways, particularly in camphor-degrading bacteria, offer a fascinating glimpse into the enzymatic machinery capable of transforming complex terpenoid structures. The detailed understanding of these pathways and the development of robust analytical protocols are crucial for harnessing the potential of these molecules. This guide provides a foundational framework for researchers to further explore the natural world for novel sources of camphoric acid isomers and to leverage their biosynthetic routes for potential biotechnological applications. Further quantitative studies are needed to ascertain the concentration of these compounds in their natural matrices, which will be critical for assessing their physiological relevance and potential for commercial exploitation.

References

A Theoretical and Computational Investigation of D-Campholic Acid: A Roadmap for Drug Discovery and Development

Introduction

D-Campholic acid, a bicyclic monoterpenoid carboxylic acid, represents a chiral scaffold with potential applications in drug development and materials science. Its rigid, three-dimensional structure makes it an intriguing candidate for the design of specific molecular probes and therapeutic agents. Despite its potential, a comprehensive review of the scientific literature reveals a notable scarcity of theoretical and computational studies focused specifically on this compound. This technical guide aims to bridge this gap by summarizing the known physicochemical properties of this compound and, more importantly, outlining a detailed roadmap for its in-depth theoretical and computational characterization. This guide is intended for researchers, scientists, and drug development professionals interested in exploring the properties and potential applications of this unique molecule. By leveraging established computational methodologies successfully applied to other bicyclic monoterpenes, we present a framework for future research that could unlock the full potential of this compound.

Physicochemical Properties of this compound

Quantitative data for this compound is sparse. The following table summarizes the fundamental properties collated from available chemical databases.[1][2][3]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O₂ | NIST[1][2][3] |

| Molecular Weight | 170.2487 g/mol | NIST[1][2][3] |

| CAS Registry Number | 31147-56-5 | NIST[1][2][3] |

| IUPAC Standard InChI | InChI=1S/C10H18O2/c1-7-5-6-10(4,8(11)12)9(7,2)3/h7H,5-6H2,1-4H3,(H,11,12) | NIST[1][2][3] |

| IUPAC Standard InChIKey | JDFOIACPOPEQLS-UHFFFAOYSA-N | NIST[1][2][3] |

Proposed Computational Workflow for this compound

Given the lack of specific studies, a systematic computational investigation is warranted. The following workflow outlines a comprehensive approach to characterizing the structural, electronic, and potential biological properties of this compound.

Detailed Methodologies

The following sections provide detailed protocols for the key stages of the proposed computational workflow. These methodologies are based on best practices in computational chemistry for small organic molecules and bicyclic monoterpenes.

Conformational Analysis

A thorough exploration of the conformational space of this compound is crucial for understanding its behavior in different environments.

-

Protocol:

-

Initial Search: A systematic conformational search will be performed using a molecular mechanics force field such as MMFFs or AMBER*. This initial step generates a diverse set of low-energy conformers.

-

Molecular Dynamics (MD) Simulations: The lowest energy conformers from the force field search will be used as starting points for MD simulations. Simulations should be run in both a vacuum and in explicit solvent (e.g., water, DMSO) to understand the influence of the environment on conformational preference. A typical simulation would run for at least 100 nanoseconds.

-

Clustering: The trajectories from the MD simulations will be clustered based on root-mean-square deviation (RMSD) to identify the most populated conformational families.

-

Final Selection: Representative structures from the most populated clusters will be selected for further quantum chemical calculations.

-

Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful method for obtaining accurate geometric, electronic, and spectroscopic properties.

-

Protocol:

-

Geometry Optimization: The low-energy conformers identified from the conformational analysis will be optimized using a hybrid DFT functional, such as B3LYP, in conjunction with a triple-zeta basis set like 6-311+G(d,p).[4] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Frequency Calculations: Vibrational frequency calculations will be performed at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies) and to derive thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

Electronic Property Analysis: Key electronic properties will be calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to assess chemical reactivity. The electrostatic potential (ESP) will be mapped onto the electron density surface to identify regions of positive and negative potential, which are important for intermolecular interactions.

-

Spectroscopic Prediction: Theoretical IR, Raman, and NMR spectra will be calculated to aid in the experimental characterization of this compound.

-

Prediction of Biological Activity

While no specific biological targets for this compound are currently known, related compounds like camphoric acid have shown activity, for instance, in stimulating osteoblast differentiation.[5] A hypothetical workflow for investigating its potential biological activity is presented below.

-

Protocol:

-

Target Identification: Based on the known activities of structurally similar molecules, potential biological targets can be hypothesized. For instance, given the activity of camphoric acid on glutamate receptors, these could be a starting point.

-

Molecular Docking: The optimized low-energy conformers of this compound will be docked into the binding sites of the identified target proteins. This will predict the preferred binding orientation and provide a scoring function to estimate binding affinity.

-

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties will be performed to assess the drug-likeness of this compound.

-

Data Presentation: Tables of Proposed Computational Results

The following tables are templates for presenting the quantitative data that would be generated from the proposed computational studies.

Table 1: Calculated Thermodynamic Properties of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | ZPVE (Hartree) | Enthalpy (Hartree) | Gibbs Free Energy (Hartree) | Population (%) |

| DCA-1 | 0.00 | Calculated Value | Calculated Value | Calculated Value | Calculated Value |

| DCA-2 | Calculated Value | Calculated Value | Calculated Value | Calculated Value | Calculated Value |

| DCA-3 | Calculated Value | Calculated Value | Calculated Value | Calculated Value | Calculated Value |

Table 2: Calculated Electronic Properties of the Most Stable Conformer of this compound

| Property | Value (eV) |

| HOMO Energy | Calculated Value |

| LUMO Energy | Calculated Value |

| HOMO-LUMO Gap | Calculated Value |

| Dipole Moment | Calculated Value |

Table 3: Predicted Molecular Docking Scores of this compound against Hypothetical Targets

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Glutamate Receptor Subunit 1 | Calculated Value | List of Residues |

| Glutamate Receptor Subunit 2 | Calculated Value | List of Residues |

| ... | ... | ... |

Conclusion

This compound presents an underexplored area in the field of computational chemistry and drug discovery. The current lack of theoretical studies offers a significant opportunity for novel research. The computational workflow and detailed methodologies presented in this guide provide a robust framework for a thorough investigation of its structural, electronic, and potential biological properties. The insights gained from such studies could pave the way for the rational design of new therapeutic agents and chiral materials based on the this compound scaffold. It is our hope that this guide will stimulate further research into this promising molecule.

References

An In-depth Technical Guide to the Solubility of D-Campholic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Campholic acid, a derivative of camphor, is a chiral carboxylic acid with potential applications in asymmetric synthesis and as a resolving agent. Its solubility in various organic solvents is a critical parameter for its purification, reaction chemistry, and formulation development. Understanding the solubility profile allows for the optimization of processes such as crystallization, extraction, and drug delivery system design. This guide provides the foundational knowledge for experimentally determining and documenting the solubility of this compound.

Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of common organic solvents. The following table is provided as a standardized template for researchers to record their experimentally determined solubility data.

Table 1: Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Example: Acetone | 25 | [Experimental Value] | [Calculated Value] | Gravimetric |

| Methanol | ||||

| Ethanol | ||||

| Isopropanol | ||||

| Ethyl Acetate | ||||

| Dichloromethane | ||||

| Toluene | ||||

| Hexane |

Note: The values in this table should be populated with experimentally determined data.

Experimental Protocols for Solubility Determination

The following section details a standard gravimetric method for determining the solubility of this compound in an organic solvent. This method is widely applicable to organic acids and provides reliable and reproducible results.[1][2][3][4][5]

3.1. Principle

The gravimetric method involves preparing a saturated solution of the solute (this compound) in a specific solvent at a constant temperature. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined. From this, the solubility can be calculated.[1][2]

3.2. Materials and Apparatus

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature bath or incubator

-

Screw-capped vials or flasks

-

Volumetric flasks and pipettes

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Pre-weighed evaporation dishes or beakers

-

Oven or vacuum oven for drying

-

Magnetic stirrer and stir bars

3.3. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a screw-capped vial containing a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a constant temperature bath and stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium may need to be determined empirically.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the solution to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a precise volume (e.g., 5 or 10 mL) of the clear supernatant using a pre-heated or temperature-equilibrated pipette to avoid premature crystallization.

-

To ensure no solid particles are transferred, pass the withdrawn solution through a syringe filter into a pre-weighed evaporation dish.

-

-

Evaporation and Drying:

-

Place the evaporation dish containing the filtered saturated solution in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. For volatile solvents, a fume hood at ambient temperature may be adequate. A vacuum oven can be used for less volatile solvents or to expedite drying at a lower temperature.

-

Dry the residue to a constant weight. This is achieved by repeated cycles of heating, cooling in a desiccator, and weighing until the difference between consecutive weighings is negligible.

-

-

Calculation of Solubility:

-

Record the final constant weight of the evaporation dish with the dried this compound.

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish.

-

The solubility can then be expressed in various units, such as grams per 100 mL of solvent or moles per liter of solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of this compound solubility.

References

An In-depth Technical Guide on the Chemical Stability and Degradation of D-Campholic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Campholic acid, a chiral dicarboxylic acid derived from D-camphor, is a versatile building block in organic synthesis, particularly in the preparation of chiral ligands, resolving agents, and specialty polymers. As with any chemical entity intended for use in pharmaceutical or advanced material applications, a thorough understanding of its chemical stability and degradation profile is paramount. This technical guide provides a comprehensive overview of the known and predicted chemical stability of this compound, outlines potential degradation pathways, and furnishes detailed experimental protocols for its stability assessment.

While specific, in-depth studies on the forced degradation of this compound are not extensively available in the public domain, this guide extrapolates likely degradation behaviors based on its chemical structure—a substituted cyclopentane (B165970) dicarboxylic acid—and data from related cyclic monoterpenes and dicarboxylic acids.

Chemical Profile of this compound

| Property | Value |

| IUPAC Name | (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid |

| CAS Number | 124-83-4[1] |

| Molecular Formula | C₁₀H₁₆O₄[2] |

| Molecular Weight | 200.23 g/mol [1] |

| Appearance | White to light yellow crystalline powder[1] |

| Melting Point | 186-189 °C[2] |

| Solubility | Sparingly soluble in water (0.8 g/100 mL at 25°C); soluble in ethanol (B145695) and methanol.[1][2] |

| pKa | pK₁: 4.57; pK₂: 5.10 (at 25°C)[2] |

Predicted Chemical Stability and Degradation Pathways

Based on the functional groups present in this compound (two carboxylic acid groups on a saturated cyclopentane ring), the following degradation pathways can be anticipated under forced stress conditions.

Hydrolytic Degradation

As a dicarboxylic acid, this compound itself is the product of hydrolysis of its esters or amides and is generally stable to further hydrolysis. However, under extreme pH and temperature conditions, subtle structural changes could occur, although significant degradation via hydrolysis is not anticipated. Polyesters derived from camphoric acid have been shown to degrade in water, indicating the susceptibility of its ester linkage to hydrolysis.

Oxidative Degradation

The cyclopentane ring of this compound, being a saturated hydrocarbon structure, is susceptible to oxidation, particularly at the tertiary carbon atoms. Oxidative degradation of cyclic monoterpenes often involves hydroxylation and subsequent ring-opening.[3][4] A potential oxidative degradation pathway for this compound could involve the formation of hydroxylated derivatives, followed by oxidative cleavage of the cyclopentane ring to yield more polar, acyclic dicarboxylic or keto-carboxylic acids.

References

Methodological & Application

Application Notes and Protocols for the Chiral Resolution of Racemic Amines with D-Campholic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the isolation of single enantiomers from a racemic mixture. Enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles, making the production of enantiomerically pure compounds a frequent regulatory requirement for drug development.[1] One of the most established and scalable methods for chiral resolution is the formation of diastereomeric salts. This technique involves the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomers. Unlike enantiomers, diastereomers possess different physicochemical properties, such as solubility, which allows for their separation by methods like fractional crystallization.[2][3]

D-Campholic acid, a naturally derived, chiral dicarboxylic acid, serves as an effective resolving agent for a variety of racemic bases, particularly amines. Its rigid bicyclic structure facilitates the formation of well-defined, crystalline diastereomeric salts, which is a prerequisite for efficient separation.[4] These application notes provide a comprehensive overview and detailed protocols for the use of this compound as a chiral resolving agent.

Principle of Chiral Resolution

The fundamental principle of this resolution technique is the conversion of a pair of enantiomers into a pair of diastereomers, which can then be separated based on their differing physical properties.[4]

-

Salt Formation: A racemic mixture of a chiral amine, denoted as (R/S)-Amine, is reacted with an enantiomerically pure chiral acid, D-(+)-Campholic Acid. This acid-base reaction forms a mixture of two diastereomeric salts: [(R)-Amine-(+)-Camphorate] and [(S)-Amine-(+)-Camphorate].[4]

-

Fractional Crystallization: Due to their different three-dimensional structures, these diastereomeric salts exhibit different solubilities in a given solvent. Through careful selection of the solvent and optimization of crystallization conditions (e.g., temperature, concentration), the less soluble diastereomer will selectively crystallize out of the solution.[4]

-

Isolation and Purification: The crystallized diastereomeric salt is isolated by filtration. This salt is now enriched in one of the enantiomers of the original amine. Further recrystallization can be performed to enhance the diastereomeric purity.[4]

-

Liberation of the Enantiomer: The purified diastereomeric salt is treated with a base to break the ionic bond, regenerating the resolved enantiomer of the amine and the this compound. The resolved amine can then be separated from the resolving agent, typically by extraction.[2][4]

Data Presentation

The following table summarizes representative quantitative data for the chiral resolution of various amines using camphor-derived resolving agents. Please note that specific results can vary significantly based on the specific racemic amine, the exact resolving agent used, solvent, and crystallization conditions.

| Racemic Amine | Resolving Agent | Solvent | Molar Ratio (Amine:Acid) | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Resolved Amine (%) | Specific Rotation of Resolved Amine |

| 1-Phenylethylamine (B125046) | (-)-Camphoric Acid | Ethanol | 1:0.5 | 40-50 | >95 (after recrystallization) | Not specified |

| 2-Amino-1-butanol | (-)-Camphoric Acid | Not specified | Not specified | Not specified | Not specified | Not specified |

| Diethanolamine (B148213) | (-)-Camphor-10-sulphonic acid | Acetone | Not specified | 70 | >99 for (R,R)-(-) enantiomer | Not specified |

| DL-Phenylglycine | (+)-Camphor-10-sulfonic acid | Water | Not specified | 45.7 | 98.8 | Not specified |

| (±)-trans-2,3-Diphenylpiperazine | (1S)-(+)-10-Camphorsulfonic acid | CH₂Cl₂ | Not specified | 25 | 98 (for R,R) | Not specified |

Note: The data presented for 1-Phenylethylamine and 2-Amino-1-butanol is illustrative. The data for Diethanolamine, DL-Phenylglycine, and (±)-trans-2,3-Diphenylpiperazine is derived from literature and uses derivatives of camphoric acid.[2][5] The principles of resolution are analogous with this compound.

Experimental Protocols

The success of a chiral resolution is highly dependent on the specific amine, the choice of solvent, and the crystallization conditions. The following protocols provide a general framework and a specific example for the resolution of a primary amine.

Protocol 1: General Procedure for the Resolution of a Racemic Amine

This protocol provides a general guideline. The specific solvent, temperature, and stoichiometry may need to be optimized for each specific racemic amine.

Materials:

-

Racemic amine

-

D-(+)-Campholic acid

-

Appropriate solvent (e.g., methanol, ethanol, acetone, ethyl acetate, or mixtures thereof)

-

Aqueous solution of a strong base (e.g., 2M NaOH)

-

Organic extraction solvent (e.g., dichloromethane (B109758), ethyl acetate)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Standard laboratory glassware

-

Heating and stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

Diastereomeric Salt Formation: a. Dissolve the racemic amine (1.0 equivalent) in a suitable solvent at an elevated temperature to ensure complete dissolution.[4] b. In a separate flask, dissolve D-(+)-Campholic acid (0.5 to 1.0 equivalent) in the same solvent, heating if necessary. The use of a sub-stoichiometric amount of the resolving agent is common.[4] c. Slowly add the warm solution of D-(+)-Campholic acid to the solution of the racemic amine with continuous stirring.[4] d. Allow the mixture to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may be necessary to maximize the yield of the precipitate.[4]

-

Isolation of the Diastereomeric Salt: a. Once crystallization is complete, isolate the solid diastereomeric salt by vacuum filtration.[4] b. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.[4] c. The filtrate, containing the more soluble diastereomeric salt, should be saved for potential recovery of the other enantiomer.[4]

-

Recrystallization (Optional, for higher purity): a. To improve the diastereomeric purity, the isolated salt can be recrystallized.[4] b. Dissolve the salt in a minimal amount of hot solvent and allow it to cool slowly to recrystallize. c. Isolate the purified crystals by vacuum filtration.[4]

-

Liberation of the Free Amine: a. Suspend the purified diastereomeric salt in water.[2] b. Add an aqueous solution of a strong base (e.g., 2M NaOH) dropwise until the pH is basic (pH > 10) to deprotonate the amine and dissolve the campholic acid as its salt.[2] c. Extract the liberated free amine with an organic solvent (e.g., dichloromethane or ethyl acetate) several times.[2] d. Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the resolved enantiomerically enriched amine.[2]

-

Recovery of the Resolving Agent (Optional): a. The aqueous layer from the extraction can be acidified with a strong acid (e.g., 2M HCl) to precipitate the D-(+)-Campholic acid. b. The precipitated acid can be collected by filtration, washed with cold water, and dried for reuse.[2]

-

Determination of Enantiomeric Excess: a. The enantiomeric excess (e.e.) of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or by measuring the optical rotation and comparing it to the literature value for the pure enantiomer.[2]

Protocol 2: Specific Example - Resolution of Racemic 1-Phenylethylamine with (-)-Camphoric Acid

This protocol is adapted from a literature example using (-)-camphoric acid and can be used as a starting point for resolution with D-(+)-camphoric acid, keeping in mind that the other enantiomer of the amine will likely crystallize preferentially.

Materials:

-

Racemic 1-phenylethylamine (10.0 g)

-

(-)-Camphoric acid (16.5 g, 1.0 equivalent)

-

Methanol (200 mL)

-

Diethyl ether

-

2 M Sodium hydroxide (B78521) solution

-

Anhydrous sodium sulfate

Procedure:

-

Salt Formation: a. In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic 1-phenylethylamine in 100 mL of methanol.[4] b. In a separate flask, dissolve 16.5 g of (-)-camphoric acid in 100 mL of methanol, warming gently if necessary.[4]

-

Crystallization: a. Slowly add the warm (-)-camphoric acid solution to the amine solution with constant stirring.[4] b. Allow the mixture to cool to room temperature and then let it stand undisturbed for 24 hours to allow for crystallization.[4]

-

Isolation: a. Collect the resulting crystals by vacuum filtration and wash them with a small amount of cold methanol.[4] b. Dry the crystals in a vacuum oven.[4]

-

Liberation of the Enantiomerically Enriched Amine: a. Suspend the dried diastereomeric salt in water and transfer to a separatory funnel. b. Add 2 M NaOH solution until the solution is basic, and all the solid has dissolved. c. Extract the aqueous solution with three portions of diethyl ether. d. Combine the ether extracts, wash with brine, and dry over anhydrous sodium sulfate.[4]

-

Isolation of Enantiomer: a. Filter off the drying agent and remove the diethyl ether by rotary evaporation to yield the enantiomerically enriched 1-phenylethylamine.[4]

-

Analysis: a. Determine the enantiomeric excess of the product by chiral HPLC or by measuring its specific rotation and comparing it to the literature value for the pure enantiomer.[4]

Visualizations

Logical Workflow for Chiral Resolution

Caption: General workflow for the chiral resolution of a racemic amine.

Experimental Workflow

References

Preparation of Diastereomeric Salts Using D-Campholic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution via diastereomeric salt formation is a robust and widely utilized technique in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture. The principle of this method lies in the reaction of a racemic compound, containing either an acidic or basic functional group, with an enantiomerically pure resolving agent. This reaction forms a pair of diastereomeric salts which, unlike the original enantiomers, possess different physicochemical properties, most notably solubility. This disparity in solubility allows for their separation by fractional crystallization.

D-Campholic acid, a chiral carboxylic acid, serves as an effective resolving agent for racemic bases, particularly amines. Its rigid bicyclic structure provides a well-defined chiral environment that can induce significant differences in the crystal packing and solubility of the resulting diastereomeric salts, facilitating their separation.

This document provides detailed application notes and protocols for the use of this compound in the preparation and separation of diastereomeric salts, aimed at guiding researchers, scientists, and drug development professionals in developing efficient chiral resolution processes.

Principle of Chiral Resolution

The fundamental principle of chiral resolution by diastereomeric salt formation involves three key stages:

-

Salt Formation: A racemic base (a 1:1 mixture of R- and S-enantiomers) is reacted with an enantiomerically pure chiral acid, such as D-(+)-Campholic acid, to form a mixture of two diastereomeric salts: [(R)-base·(D)-acid] and [(S)-base·(D)-acid].

-

Fractional Crystallization: Due to their different spatial arrangements and intermolecular interactions, these diastereomeric salts exhibit different solubilities in a given solvent. Through careful selection of the solvent and optimization of crystallization conditions (e.g., temperature, concentration), the less soluble diastereomer will selectively crystallize out of the solution.

-

Liberation of the Enantiomer: The isolated, diastereomerically pure salt is then treated with an acid or base to break the ionic bond, regenerating the enantiomerically enriched or pure base and the resolving agent.

Experimental Protocols

The success of a chiral resolution is highly dependent on the specific substrate and the careful optimization of experimental conditions. The following protocols provide a general framework for the resolution of a racemic amine using D-(+)-Campholic acid.

Protocol 1: Screening of Solvents and Conditions

A crucial step in developing a successful resolution is the screening of various solvents to identify the one that provides the best discrimination in solubility between the two diastereomeric salts.

Materials:

-

Racemic amine

-

D-(+)-Campholic acid

-

A selection of solvents of varying polarities (e.g., methanol (B129727), ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane)

-

Multi-well plate (e.g., 96-well) or small vials

-

Heating and stirring apparatus

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the racemic amine in a suitable volatile solvent (e.g., methanol or ethanol).

-

Prepare a stock solution of D-(+)-Campholic acid at the same molar concentration in the same solvent.

-

-

Salt Formation:

-

In each well of the multi-well plate or in separate vials, combine equimolar amounts of the racemic amine and D-(+)-Campholic acid stock solutions.

-

Evaporate the solvent to dryness to obtain the solid diastereomeric salt mixture.

-

-

Solvent Screening:

-

To each well/vial containing the dried salts, add a small, fixed volume of a different screening solvent or solvent mixture.

-

Heat the plate/vials to dissolve the salts, then allow to cool slowly to room temperature.

-

Observe for crystallization. Note the solvent(s) that result in the formation of a crystalline solid.

-

Analyze the solid and the supernatant (mother liquor) by a suitable chiral analytical method (e.g., chiral HPLC or GC) to determine the diastereomeric excess (d.e.) of the crystalline salt.

-

Protocol 2: Preparative Scale Resolution

Once an optimal solvent system is identified, the resolution can be performed on a larger scale.

Materials:

-

Racemic amine

-

D-(+)-Campholic acid

-

Optimal solvent identified in Protocol 1

-

Standard laboratory glassware (flasks, condenser, filtration apparatus)

-

Base (e.g., 2M NaOH)

-

Organic extraction solvent (e.g., dichloromethane (B109758) or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Salt Formation and Crystallization:

-

Dissolve the racemic amine (1.0 equivalent) in the optimal solvent at an elevated temperature.

-

In a separate flask, dissolve D-(+)-Campholic acid (0.5 - 1.0 equivalent) in the same solvent, heating if necessary. The use of a sub-stoichiometric amount of the resolving agent is common and can improve the purity of the initially crystallized salt.

-

Slowly add the warm D-(+)-Campholic acid solution to the amine solution with continuous stirring.

-

Allow the mixture to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may be required to maximize the yield.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the crystalline diastereomeric salt by vacuum filtration.

-

Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

-